1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide
Overview
Description
1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide is a compound of interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyrazole ring substituted with a cyclopropylmethyl group and a thiophen-2-yl group, along with a carboximidamide functional group. The presence of these diverse substituents imparts unique chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.
Introduction of the cyclopropylmethyl group: This step often involves the alkylation of the pyrazole ring using cyclopropylmethyl halides under basic conditions.
Attachment of the thiophen-2-yl group: This can be done via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophen-2-yl precursors.
Formation of the carboximidamide group: This is typically achieved by reacting the pyrazole derivative with cyanamide or its derivatives under suitable conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboximidamide group can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The cyclopropylmethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used as a probe to study biological processes and interactions due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism by which 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids. Detailed studies are required to elucidate the exact mechanism of action for each specific application.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide can be compared with other similar compounds, such as:
1-(Cyclopropylmethyl)-3-(phenyl)-1H-pyrazole-4-carboximidamide: This compound has a phenyl group instead of a thiophen-2-yl group, which may result in different chemical and biological properties.
1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide: This compound has a carboxamide group instead of a carboximidamide group, which may affect its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazole-4-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c13-12(14)9-7-16(6-8-3-4-8)15-11(9)10-2-1-5-17-10/h1-2,5,7-8H,3-4,6H2,(H3,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCCRNBDZQCGHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CS3)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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